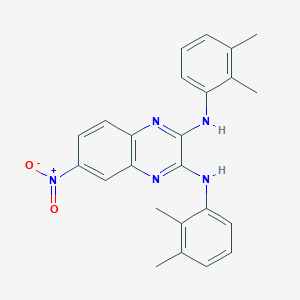
N,N'-bis(2,3-dimethylphenyl)-6-nitroquinoxaline-2,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is a complex organic compound belonging to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological properties. This particular compound is characterized by the presence of two 2,3-dimethylphenyl groups and a nitro group attached to the quinoxaline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE typically involves the condensation of o-phenylenediamine with 2,3-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then nitrated using a nitrating agent like nitric acid to introduce the nitro group at the 6-position of the quinoxaline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Reduction: Hydrogen gas, palladium catalyst.
Major Products Formed
Oxidation: Formation of amino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Reduction: Formation of amino derivatives.
科学的研究の応用
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
類似化合物との比較
Similar Compounds
N2,N3-BIS(3-CHLOROPHENYL)QUINOXALINE-2,3-DIAMINE: Similar structure but with chlorophenyl groups instead of dimethylphenyl groups.
2,3-DI(THIO-4-CHLOROPHENYL)QUINOXALINE: Contains thio-4-chlorophenyl groups.
BENZIMIDAZO[2’,1’2,3]THIAZOLO[4,5-B]QUINOXALINE: A pentacyclic compound with a different core structure.
Uniqueness
N2,N3-BIS(2,3-DIMETHYLPHENYL)-6-NITROQUINOXALINE-2,3-DIAMINE is unique due to the presence of both dimethylphenyl groups and a nitro group, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
特性
分子式 |
C24H23N5O2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
2-N,3-N-bis(2,3-dimethylphenyl)-6-nitroquinoxaline-2,3-diamine |
InChI |
InChI=1S/C24H23N5O2/c1-14-7-5-9-19(16(14)3)25-23-24(26-20-10-6-8-15(2)17(20)4)28-22-13-18(29(30)31)11-12-21(22)27-23/h5-13H,1-4H3,(H,25,27)(H,26,28) |
InChIキー |
JSHZUSLOOOKHPC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)NC2=NC3=C(C=C(C=C3)[N+](=O)[O-])N=C2NC4=CC=CC(=C4C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-nitrobenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11538896.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(azepan-1-ylmethyl)-N'-[(E)-(3-chlorophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11538910.png)
![2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-nitrophenol](/img/structure/B11538918.png)
![2-[(Z)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11538919.png)
![2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile](/img/structure/B11538921.png)
![2-ethoxy-4-[(E)-{2-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11538925.png)
![N,N'-bis[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]biphenyl-4,4'-diamine](/img/structure/B11538933.png)
![5,5'-[benzene-1,4-diylbis(methanediylsulfanediyl)]bis(1-phenyl-1H-tetrazole)](/img/structure/B11538938.png)
![2,4-dibromo-6-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11538939.png)
![2-({5-[(4-Chlorobenzyl)sulfanyl]-4-cyano-1,2-thiazol-3-yl}sulfanyl)acetamide](/img/structure/B11538949.png)
![2-Methyl-1-[(4-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B11538950.png)
![N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-[(5-phenyl-1H-tetrazol-1-yl)sulfanyl]acetohydrazide](/img/structure/B11538965.png)
![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11538968.png)
![2-(naphthalen-2-yloxy)-N'-[(E)-pyridin-3-ylmethylidene]propanehydrazide](/img/structure/B11538978.png)
